molecular formula C9H7ClF3NO2 B2637776 3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine CAS No. 2198020-43-6

3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2637776
CAS No.: 2198020-43-6
M. Wt: 253.61
InChI Key: HZXPTPDKYJQIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C9H7ClF3NO2 and its molecular weight is 253.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluazinam Compound Structure

  • The compound 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, found in the fungicide fluazinam, features a dihedral angle between the pyridine and benzene ring planes, contributing to its structural properties. This compound forms inversion dimers linked by hydrogen bonds, and a three-dimensional network through various interactions including C—Cl⋯π and N—O⋯π, showcasing its potential for diverse chemical applications (Youngeun Jeon et al., 2013).

Pesticide Synthesis

  • 2,3-Dichloro-5-trifluoromethyl pyridine, a closely related compound, is extensively used in the synthesis of pesticides. The paper reviews various synthesis processes for this compound, underlining its importance in agrochemical applications (Lu Xin-xin, 2006).

Herbicide Intermediate

  • 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, demonstrates the role of such compounds in agricultural chemistry. The paper details the synthesis process from nicotinamide, highlighting its efficiency and yield, relevant for herbicide production (Zuo Hang-dong, 2010).

Fungicidal Activity

  • A study on novel derivatives containing the (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl group showed significant fungicidal activity. This includes effective control of wheat powdery mildew, cucumber downy mildew, and anthracnose, indicating the compound's potential in developing new fungicides (Chunrui Yu et al., 2006).

Insecticidal Activity

  • 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, an intermediate for the insecticide tefluthrin, showcases the use of pyridine rings in pesticide discovery. The compound's structure suggests potential insecticidal activity (Dongqing Liu et al., 2006).

Synthesis Reaction Principles

  • An analysis of the synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine provides insights into the feasibility of side-chain chlorination and the relationship between chlorinating and fluorinating difficulties. This is crucial for the synthesis of related compounds (Liu Guang-shen, 2014).

Halogen Shuffling in Pyridines

  • The study on 2-chloro-6-(trifluoromethyl)pyridine's conversion into its 3-iodo derivative and subsequent reactions demonstrates the compound's versatility in chemical syntheses, particularly in halogen/metal exchange and electrophilic trapping processes (F. Mongin et al., 1998).

Antimicrobial Activities and DNA Interaction

  • The investigation of 2-chloro-6-(trifluoromethyl)pyridine revealed its antimicrobial activities and interaction with DNA, highlighting its potential in biomedical research. Structural and spectroscopic properties of the compound were also studied (M. Evecen et al., 2017).

Properties

IUPAC Name

3-chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-7-1-5(9(11,12)13)2-14-8(7)16-6-3-15-4-6/h1-2,6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXPTPDKYJQIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.